molecular formula C15H26O4 B086015 1,4-Dioxacycloheptadecane-5,17-dione CAS No. 105-95-3

1,4-Dioxacycloheptadecane-5,17-dione

Cat. No. B086015
Key on ui cas rn: 105-95-3
M. Wt: 270.36 g/mol
InChI Key: XRHCAGNSDHCHFJ-UHFFFAOYSA-N
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Patent
US04499288

Procedure details

A mixed metal catalyst comprised of potassium brassylate and aluminum stearate (1:1 molar ratio of K:Al) was employed for the depolymerization of poly(ethylene brassylate) at a 1.8 weight percent level. An 81.6 percent yield of ethylene brassylate was obtained. Comparable yields are obtained when this mixed metal catalyst is used for the depolymerization of poly(ethylene sebacate) and poly(3-oxa-pentamethylene azelate).
Name
potassium brassylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
poly(ethylene brassylate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.6%

Identifiers

REACTION_CXSMILES
[C:1]([O-:17])(=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14].[K+].[K+].[C:20]([O-])(=O)[CH2:21]CCCCCCCCCCCCCCCC.[Al+3].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC>>[C:1]1(=[O:17])[O:16][CH2:21][CH2:20][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:0.1.2,3.4.5.6|

Inputs

Step One
Name
potassium brassylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC(=O)[O-])(=O)[O-].[K+].[K+]
Step Two
Name
aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Three
Name
poly(ethylene brassylate)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCC(=O)OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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